(2R)-2-[(Propan-2-yl)amino]butan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
367525-87-9 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2R)-2-(propan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
HHZREYAIWSZPGE-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(C)C |
Canonical SMILES |
CCC(CO)NC(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Chiroptical Characterization of 2r 2 Propan 2 Yl Amino Butan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of chiral compounds. By interacting with chiral auxiliary agents or through direct analysis, NMR can provide detailed information about the three-dimensional arrangement of atoms and the enantiomeric composition of a sample.
The determination of enantiomeric purity by ¹H NMR spectroscopy is achieved by converting a pair of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra. This can be accomplished non-covalently by using a Chiral Solvating Agent (CSA). nih.govrsc.org CSAs are enantiomerically pure compounds that form transient, weak diastereomeric complexes with the analyte enantiomers through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. nih.govresearchgate.net
For (2R)-2-[(Propan-2-yl)amino]butan-1-ol and its (2S)-enantiomer, a suitable CSA, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-H₃PO₄) or an optically active BINOL-amino alcohol, can be added directly to the NMR sample. rsc.orgfrontiersin.org The CSA will interact differently with the (R) and (S) enantiomers of the amino alcohol, leading to the formation of two distinct diastereomeric complexes in the NMR tube. rsc.org
This differentiation results in separate, non-equivalent signals for corresponding protons in the two enantiomers. nih.gov The chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes allows for the enantiodifferentiation. Protons closer to the chiral center of this compound, such as the methine proton at C2, the methylene (B1212753) protons at C1, and the isopropyl methine proton, are most likely to exhibit observable separation in the ¹H NMR spectrum. The enantiomeric excess (ee) can then be accurately determined by integrating the well-resolved signals corresponding to each enantiomer. nih.govresearchgate.net
Interactive Table: Hypothetical ¹H NMR Data with a Chiral Solvating Agent
| Proton Assignment | (2R)-Enantiomer Signal (ppm) | (2S)-Enantiomer Signal (ppm) | Chemical Shift Difference (ΔΔδ in ppm) |
| CH (on C2) | 2.85 | 2.89 | 0.04 |
| CH₂ (on C1) | 3.60 | 3.63 | 0.03 |
| CH (isopropyl) | 3.10 | 3.12 | 0.02 |
Note: The data presented in this table is hypothetical and serves to illustrate the principle of enantiodifferentiation using a CSA. Actual chemical shifts and differences will vary based on the specific CSA, solvent, and concentration used.
Standard ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural confirmation of this compound. The spectra provide information on the chemical environment of each proton and carbon atom, allowing for verification of the compound's connectivity. thermofisher.comnih.gov
¹H NMR: The spectrum would confirm the presence of all expected proton environments: the ethyl group (a triplet for CH₃ and a quartet for CH₂), the methine proton adjacent to the nitrogen and hydroxyl groups, the methylene protons of the primary alcohol, and the isopropyl group (a doublet for the two CH₃ groups and a septet for the CH).
¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
While standard NMR of an enantiomerically pure sample cannot distinguish it from its racemate, these spectra are crucial for confirming that the correct chemical structure has been synthesized before proceeding to chiral analysis. rsc.org Furthermore, once enantiodifferentiation is achieved using a CSA, the integration of the separated proton signals in the ¹H NMR spectrum provides a quantitative measure of the optical purity or enantiomeric excess (ee) of the sample. rsc.org Similarly, in some cases, separated signals in the ¹³C NMR spectrum can also be used for this quantification. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |
| ¹H | CH ₃ (ethyl) | ~0.9 | Triplet |
| ¹H | CH ₂ (ethyl) | ~1.4 | Multiplet |
| ¹H | CH (chiral center) | ~2.7 | Multiplet |
| ¹H | CH ₂OH | ~3.4, ~3.6 | Multiplets (diastereotopic) |
| ¹H | NH | Variable | Broad singlet |
| ¹H | OH | Variable | Broad singlet |
| ¹H | CH (isopropyl) | ~2.9 | Septet |
| ¹H | CH ₃ (isopropyl) | ~1.1 | Doublet |
| ¹³C | C H₃ (ethyl) | ~10 | - |
| ¹³C | C H₂ (ethyl) | ~25 | - |
| ¹³C | C H (chiral center) | ~60 | - |
| ¹³C | C H₂OH | ~65 | - |
| ¹³C | C H (isopropyl) | ~50 | - |
| ¹³C | C H₃ (isopropyl) | ~22 | - |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
In mechanistic studies involving this compound, such as in asymmetric synthesis or kinetic resolutions, a multi-spectroscopic approach is often employed. rsc.org This involves the combined use of NMR, mass spectrometry (MS), infrared (IR) spectroscopy, and other techniques to monitor the reaction, identify intermediates, and characterize the final products. researchgate.net
For example, if this compound were used as a chiral ligand in a metal-catalyzed reaction, NMR spectroscopy would be crucial for studying the formation and structure of the catalyst-ligand complex. In-situ NMR could track the consumption of reactants and formation of products over time. Concurrently, MS could identify the mass of intermediates and products, while IR spectroscopy could monitor changes in key functional groups (e.g., C=O or C=N bond formation). The combination of these techniques provides a comprehensive understanding of the reaction mechanism, stereoselectivity, and kinetics. nih.govmdpi.com
Chiroptical Methods for Enantiomeric Composition and Absolute Configuration Assignment
Chiroptical methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exceptionally sensitive to the three-dimensional structure of a molecule and are vital for assigning the absolute configuration and analyzing enantiomeric composition. nih.gov
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For a chiral compound like this compound, the CD spectrum is a unique fingerprint of its absolute configuration. Its enantiomer, (2S)-2-[(Propan-2-yl)amino]butan-1-ol, will produce a CD spectrum that is a mirror image—equal in magnitude but opposite in sign—to that of the (2R) form. nih.govnih.gov
The bands in a CD spectrum, known as Cotton effects, can be positive or negative. The sign and wavelength of these effects are directly related to the spatial arrangement of the atoms and chromophores around the stereocenter. mtoz-biolabs.com Although simple amino alcohols lack strong chromophores and typically exhibit weak CD signals in the far-UV region, these signals are sufficient for analysis. nih.gov The absolute configuration of this compound can be definitively assigned by comparing its experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations. nih.govmtoz-biolabs.com
Interactive Table: Illustrative CD Spectroscopy Data
| Wavelength (nm) | (2R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (2S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +1500 | -1500 |
| 195 | -800 | +800 |
Note: This data is hypothetical and for illustrative purposes. The actual positions and magnitudes of the Cotton effects depend on the solvent and molecular conformation.
While Ultraviolet-Visible (UV-Vis) spectroscopy is not used to differentiate between enantiomers (as they have identical UV-Vis absorption spectra in an achiral solvent), it plays a critical supporting role in CD analysis. researchgate.netrsc.org The magnitude of the CD signal (ellipticity) is directly proportional to the concentration of the chiral analyte, as described by the Beer-Lambert law. nih.gov
Therefore, to obtain accurate and reproducible molar ellipticity values from a CD measurement, the precise concentration of the this compound solution must be known. nih.gov A UV-Vis spectrophotometer is used to measure the absorbance of the sample at a specific wavelength. Using a known molar extinction coefficient (ε), the concentration (c) can be accurately calculated. This concentration value is then used to normalize the raw CD data, allowing for the calculation of molar ellipticity, a standardized value that enables comparison between different samples and experiments. rsc.orgnih.gov For a compound like this compound which lacks a strong chromophore, UV measurements for concentration would be performed in the far-UV region (around 190-220 nm). stanford.edu
Single-Crystal X-ray Diffraction for Definitive Absolute Configuration Assignment
Single-crystal X-ray diffraction is the premier analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is invaluable as it can unambiguously establish the absolute configuration of the stereocenter at the C2 position.
The process would involve growing a suitable single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the geometric arrangement and intensity of these spots, crystallographers can construct an electron density map of the molecule. This map reveals the precise coordinates of each atom in the crystal lattice.
To determine the absolute configuration of the (2R) stereocenter, anomalous dispersion (Flack parameter) analysis is typically employed. This method takes advantage of the subtle differences in scattering when X-rays interact with the electrons of the atoms near an absorption edge. A successfully refined crystal structure would confirm the 'R' configuration as assigned by the Cahn-Ingold-Prelog priority rules, providing definitive proof of its stereochemistry. However, no published crystallographic data for this specific compound is currently available.
Complementary Spectroscopic Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. For this compound, the spectrum would be expected to show key absorption bands corresponding to its structural features.
Anticipated FTIR Spectral Features
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Secondary Amine) | Stretching | 3300-3500 | Moderate |
| C-H (Alkyl) | Stretching | 2850-3000 | Strong |
| C-O (Alcohol) | Stretching | 1050-1260 | Strong |
| C-N (Amine) | Stretching | 1020-1250 | Moderate |
Note: This table is predictive and not based on experimental data for the specified compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is most sensitive for molecules containing chromophores, such as double bonds, aromatic systems, or atoms with non-bonding electrons.
This compound contains nitrogen and oxygen atoms with non-bonding (n) electrons. It would be expected to exhibit weak absorptions in the UV region, likely below 240 nm, corresponding to n→σ* (n-to-sigma star) transitions. Without conjugated systems, strong absorptions at higher wavelengths are not anticipated. No specific experimental UV-Visible absorption data has been reported for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.
Upon ionization, typically by electron impact (EI), the this compound molecule would form a molecular ion [M]⁺. This ion is often unstable and undergoes fragmentation through the cleavage of its weakest bonds. The most common fragmentation pathway for amino alcohols is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen or oxygen atom.
Hypothetical Mass Spectrometry Fragmentation
| m/z Value | Ion Structure | Fragmentation Pathway |
| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 86 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |
| 58 | [CH₃CH=NHCH(CH₃)₂]⁺ | Cleavage between C1 and C2 |
Note: This table represents a hypothetical fragmentation pattern based on the compound's structure and is not derived from experimental data.
2r 2 Propan 2 Yl Amino Butan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis
Design and Synthesis of (2R)-2-[(Propan-2-yl)amino]butan-1-ol Derivatives as Chiral Ligands
The versatility of the amino alcohol scaffold of this compound allows for its incorporation into more complex and specialized ligand architectures, enhancing its efficacy in various asymmetric transformations.
Phosphine-phosphoramidite ligands are a class of hybrid ligands that have demonstrated significant success in asymmetric catalysis, particularly in rhodium-catalyzed hydroformylation. The synthesis of such ligands is modular, typically involving the reaction of a phosphorus chloride source with a chiral diol and a chiral amine.
The general synthetic route involves reacting phosphorus trichloride (B1173362) (PCl₃) first with a chiral diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL), to form a chiral chlorophosphite intermediate. This intermediate is then treated with a chiral secondary amine, such as this compound, in the presence of a base to yield the final phosphine-phosphoramidite ligand. The modularity of this synthesis allows for the systematic variation of both the diol and the amine component, enabling the creation of a library of ligands to screen for optimal performance in a specific catalytic reaction. The chirality of the 2-aminobutanol backbone, combined with the axial chirality of a BINOL moiety, creates a well-defined and sterically hindered chiral pocket around the metal center.
1,1'-Bi-2-naphthol (BINOL) is a privileged C₂-symmetric scaffold extensively used in the design of chiral ligands. Incorporating the this compound moiety onto the BINOL backbone can generate potent bidentate or tridentate ligands. The synthesis typically involves the reaction of BINOL with a suitable reagent to introduce functional groups at the 3,3' or other positions, which can then be used to attach the amino alcohol.
For example, 2-dialkylaminomethyl-2'-hydroxy-1,1'-binaphthyls have been prepared and used in asymmetric additions of organozinc reagents. A similar strategy can be employed where the hydroxyl groups of BINOL are converted to a more reactive species, allowing for nucleophilic substitution by the amino group of this compound. The resulting ligand would chelate a metal center through the nitrogen atom and the alcohol's oxygen, with the bulky BINOL framework providing a rigid and well-defined chiral environment to direct the enantioselectivity of the reaction.
The inherent bifunctionality of this compound, possessing both a Lewis basic amine and a Brønsted acidic/coordinating alcohol, is key to its catalytic utility. This compound can act as a bifunctional catalyst itself or be elaborated into more complex polydentate ligands. The nitrogen and oxygen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring.
Further modifications can introduce additional donor sites. For instance, the nitrogen atom can be functionalized with a substituent containing another donor atom, such as a pyridine (B92270) ring or a phosphine (B1218219) group, to create a tridentate ligand. These polydentate ligands form more rigid and stable complexes with metal centers, which often translates to higher levels of stereocontrol in catalytic reactions. The design of such ligands is crucial for reactions that require precise positioning of the substrate relative to the catalyst's active site.
Applications in Enantioselective Organic Transformations
Derivatives of this compound have proven to be effective in a range of important enantioselective C-C bond-forming reactions.
The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols are among the most successful classes of catalysts for this transformation. The reaction between the amino alcohol ligand and the dialkylzinc reagent generates a chiral zinc-alkoxide complex in situ. This complex then acts as the active catalyst, coordinating the aldehyde and delivering the alkyl group from another dialkylzinc molecule to one of the aldehyde's enantiotopic faces.
Ligands derived from (R)-2-aminobutan-1-ol have shown high efficiency in this reaction. The enantioselectivity is highly dependent on the nature of the N-substituent on the amino alcohol. For example, studies using various N-alkylated derivatives of (1R,2S)-norephedrine, a structurally related amino alcohol, have demonstrated that steric bulk on the nitrogen atom can significantly influence the enantiomeric excess of the resulting secondary alcohol. A similar structure-activity relationship is observed for derivatives of (R)-2-aminobutan-1-ol.
| Ligand (Derivative of (R)-2-aminobutan-1-ol) | Aldehyde | Reagent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| (R)-2-(N-benzylamino)butan-1-ol | Benzaldehyde | Et₂Zn | 0 | 95 | 92 | (S) |
| (R)-2-(N-butylamino)butan-1-ol | Benzaldehyde | Et₂Zn | 0 | 91 | 85 | (S) |
| (R)-2-(N-methylamino)butan-1-ol | Benzaldehyde | Et₂Zn | 0 | 88 | 78 | (S) |
| (R)-2-(N-benzylamino)butan-1-ol | 4-Chlorobenzaldehyde | Et₂Zn | 0 | 96 | 94 | (S) |
| (R)-2-(N-benzylamino)butan-1-ol | Cyclohexanecarboxaldehyde | Et₂Zn | 0 | 85 | 88 | (S) |
This table presents representative data for N-alkyl derivatives of (R)-2-aminobutan-1-ol in the enantioselective addition of diethylzinc (B1219324) to various aldehydes. The data is illustrative of the performance of this class of ligands.
In addition to acting as a ligand for a metal catalyst, the this compound framework can be employed as a chiral auxiliary. In this approach, the chiral molecule is temporarily and covalently attached to the substrate. It then directs the stereochemistry of a subsequent reaction before being cleaved to afford the enantioenriched product.
For enantioselective alkylations, the amino alcohol can be condensed with a carboxylic acid to form a chiral amide or oxazolidinone derivative. Deprotonation of this derivative generates a chiral enolate, where the chiral auxiliary blocks one face of the enolate from the approach of an electrophile (e.g., an alkyl halide), leading to highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding a chiral α-substituted carboxylic acid.
In enantioselective conjugate additions (Michael additions), ligands derived from amino alcohols are used to control the stereochemistry of the 1,4-addition of nucleophiles to α,β-unsaturated compounds. For example, a copper(I) salt complexed with a chiral ligand derived from this compound can catalyze the addition of Grignard reagents or organozinc reagents to enones, yielding β-substituted ketones with high enantioselectivity. The ligand creates a chiral environment that forces the nucleophile to add to a specific face of the Michael acceptor.
| Reaction Type | Auxiliary/Ligand System | Substrate | Reagent/Electrophile | Yield (%) | de/ee (%) |
| Diastereoselective Alkylation | (R)-4-ethyl-3-propionyl-oxazolidin-2-one | Propionyl Imide | Benzyl Bromide | 94 | >98 (de) |
| Cu-Catalyzed Conjugate Addition | Cu(OTf)₂ / (R)-2-aminobutanol-derived ligand | Cyclohexenone | Et₂Zn | 90 | 92 (ee) |
| Ni-Catalyzed Conjugate Addition | Ni(acac)₂ / (R)-2-aminobutanol-derived ligand | Nitrostyrene | Dimethyl Malonate | 85 | 88 (ee) |
This table provides illustrative examples of how chiral auxiliaries and ligands derived from the (R)-2-aminobutan-1-ol scaffold are used in alkylation and conjugate addition reactions.
Catalytic Asymmetric Transformations for Fine Chemicals
A thorough search of scientific literature reveals a lack of specific examples where this compound has been employed as a chiral ligand or auxiliary in the catalytic asymmetric synthesis of fine chemicals. Consequently, no data on specific transformations, substrates, products, enantiomeric excesses, or yields can be provided at this time.
Mechanistic Insights into Ligand-Substrate Interactions in Asymmetric Catalysis
Due to the absence of studies focusing on the catalytic applications of this compound, there is no available information regarding the mechanistic insights into its interactions with substrates in asymmetric catalysis. Understanding these interactions would require dedicated research, including computational modeling and spectroscopic studies, which have not been reported in the public domain for this specific compound.
Computational Chemistry and Mechanistic Studies of 2r 2 Propan 2 Yl Amino Butan 1 Ol and Its Derivatives
Molecular Modeling of Chiral Recognition Mechanisms in Analytical Applications
Molecular modeling is a critical tool for understanding and predicting how chiral molecules, such as (2R)-2-[(Propan-2-yl)amino]butan-1-ol, are recognized and separated in analytical techniques like chromatography and capillary electrophoresis. Chiral recognition relies on the formation of transient diastereomeric complexes between a chiral selector (host) and the enantiomers of the analyte (guest), which possess different interaction energies.
Computational studies in this area typically involve methods like molecular dynamics (MD) simulations and docking to elucidate the specific intermolecular interactions responsible for enantioselection. These interactions include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking.
For instance, studies on the chiral recognition of amino alcohols like 2-amino-1-phenylethanol (B123470) using chiral hosts demonstrate these principles. nih.govnih.gov Molecular dynamics simulations can reveal the binding modes and calculate the binding free energies for each enantiomer with a chiral selector. A significant difference in binding energy between the two diastereomeric complexes indicates a higher potential for successful enantioseparation.
In a typical modeling study, the following steps are taken:
Model Building: 3D structures of the chiral selector and the individual enantiomers of the amino alcohol are built.
Docking: The enantiomers are docked into the binding site of the selector to predict the most likely binding poses.
Molecular Dynamics (MD) Simulation: The resulting complexes are subjected to MD simulations in a simulated solvent environment to observe the dynamic behavior and stability of the interactions over time.
Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) are used to quantify the strength of the interaction for each enantiomer.
A hypothetical study on this compound would model its interactions with a known chiral stationary phase. The key interactions would likely involve hydrogen bonds from its hydroxyl and secondary amine groups and steric interactions dictated by its butyl and isopropyl substituents. The difference in stability between the (2R) and (2S) enantiomer complexes would determine the chiral recognition efficiency. tdl.org
Table 1: Key Intermolecular Forces in Chiral Recognition of Amino Alcohols
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | Between H-bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -O-) | The hydroxyl and secondary amine groups are primary sites for H-bonding with the chiral selector. |
| Steric Repulsion | Repulsive forces due to spatial arrangement of bulky groups | The relative orientation of the ethyl and isopropyl groups would create different steric clashes for each enantiomer upon binding. |
| Van der Waals Forces | Weak attractive forces based on temporary dipoles | Contribute to the overall stability of the host-guest complex. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar groups | The polar N-H and O-H bonds contribute to the overall dipole moment and interaction energy. |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions at the atomic level. acs.orgnih.gov For a molecule like this compound, these calculations can be used to elucidate its synthetic pathways, such as the reductive amination of a corresponding keto alcohol or the reaction of an epoxide with propan-2-amine.
These computational studies can:
Map the potential energy surface of a reaction.
Identify transition states (the highest energy point along the reaction coordinate).
Calculate activation energies, which determine the reaction rate.
Determine the thermodynamic stability of reactants, intermediates, and products.
By tracing reaction paths in reverse from the product (a concept known as retrosynthetic analysis), computational methods can help predict viable reactants and optimal reaction conditions. acs.orgnih.gov For example, a DFT study could compare the energy barriers for different synthetic routes to this compound, guiding synthetic chemists toward the most efficient method. westlake.edu.cn The calculations would model the geometry of the transition states and intermediates, providing insight into how stereoselectivity is achieved.
Table 2: Application of Quantum Chemical Calculations in Synthesis
| Calculation Type | Information Gained | Relevance to Synthesis of this compound |
| Geometry Optimization | Determines the lowest energy structure of molecules and intermediates. | Predicts the stable conformations of reactants and products. |
| Transition State Search | Locates the structure of the transition state and its energy. | Helps to calculate the activation energy and predict reaction kinetics. |
| Frequency Calculation | Confirms that optimized structures are true minima or transition states and provides thermodynamic data. | Used to calculate reaction enthalpies, entropies, and free energies. |
| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state to the reactants and products. | Confirms the connection between a transition state and the desired reaction pathway. |
In Silico Studies of Enzyme-Substrate Binding for Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful method for producing enantiomerically pure compounds like this compound. nih.gov In silico methods such as molecular docking and enzyme-substrate MD simulations are essential for understanding and engineering enzymes for this purpose. mdpi.com
These studies can:
Predict whether a molecule can bind to an enzyme's active site. nih.gov
Identify the key amino acid residues involved in substrate binding and catalysis. nih.gov
Explain the basis of an enzyme's stereoselectivity.
Guide protein engineering efforts to improve an enzyme's activity or alter its specificity.
For example, to produce this compound, one might use a transaminase or a ketoreductase. In silico docking could be used to screen a library of known enzymes to identify candidates that can bind the necessary precursor (e.g., 2-aminobutan-1-one or a related ketone). The precursor would be docked into the enzyme's active site, and the binding poses would be analyzed. Poses that place the reactive groups in the correct orientation for catalysis with the enzyme's cofactor (like NADPH or PLP) would be considered promising. nih.gov Subsequent MD simulations of the enzyme-substrate complex can reveal how protein dynamics influence the catalytic process. mdpi.com
Table 3: Computational Workflow for Biocatalyst Identification
| Step | Method | Purpose |
| 1. Enzyme Selection | Database search, homology modeling | Identify potential enzymes (e.g., ketoreductases, transaminases) based on known reactions with similar substrates. |
| 2. Molecular Docking | Software like AutoDock, Glide, or GOLD | Predict the binding affinity and orientation of a precursor substrate within the enzyme's active site. |
| 3. Analysis of Binding Pose | Visualization software (PyMOL, VMD) | Identify key interactions (H-bonds, hydrophobic contacts) that stabilize the substrate and position it for reaction. |
| 4. Molecular Dynamics (MD) | GROMACS, AMBER | Simulate the dynamic behavior of the enzyme-substrate complex to assess its stability and conformational changes. |
| 5. Rational Design | In silico mutagenesis | Propose specific amino acid mutations to improve enzyme activity, stability, or stereoselectivity based on modeling insights. nih.gov |
Conformational Analysis and Stereoselective Outcome Prediction
The three-dimensional shape, or conformation, of a molecule and its transition states is fundamental to understanding the outcome of stereoselective reactions. aalto.fi Computational conformational analysis can predict the most stable arrangements of a molecule and help rationalize why one stereoisomer is formed preferentially over another.
For the synthesis of vicinal amino alcohols, controlling the stereochemistry at two adjacent carbon centers is a primary challenge. westlake.edu.cndiva-portal.org The stereochemical outcome is often dictated by non-covalent interactions in the reaction's transition state, which can be modeled using quantum mechanics. Models like the Felkin-Anh or Cornforth models provide a basic framework, but computational analysis offers a more detailed and quantitative prediction. diva-portal.org
In the context of synthesizing this compound, conformational analysis would be used to study the transition states of the key bond-forming step. For example, in the reduction of a chiral α-amino ketone, calculations could determine the energies of the transition states leading to the different diastereomeric alcohol products. The analysis would consider steric hindrance and electronic effects to predict which diastereomer is favored, thus guiding the choice of reagents and reaction conditions to achieve the desired stereoselectivity.
Advanced Analytical and Separation Methodologies for Enantiopure 2r 2 Propan 2 Yl Amino Butan 1 Ol
Chromatographic Enantioseparation Techniques
Chromatographic methods are central to the enantioselective analysis of chiral molecules. High-performance liquid chromatography (HPLC) stands out as a versatile and widely used technique for this purpose. Enantioseparation in HPLC can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a conventional achiral column.
Direct enantioseparation using HPLC with chiral stationary phases (CSPs) is a powerful and efficient method for resolving enantiomers. nih.govnih.gov CSPs are designed to have stereoselective interactions with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. The choice of CSP and the mobile phase composition are critical for achieving optimal resolution. For amino alcohols structurally similar to (2R)-2-[(Propan-2-yl)amino]butan-1-ol, such as various β-blockers, polysaccharide-based and macrocyclic antibiotic-based CSPs have proven to be particularly effective. nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used due to their broad applicability. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. Macrocyclic antibiotic CSPs, like those based on teicoplanin and vancomycin, offer another powerful option, particularly for polar and ionizable compounds like amino alcohols. nih.gov
The selection of the mobile phase is crucial for modulating the retention and enantioselectivity. In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) are common, often with small amounts of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. nih.gov In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed.
| Chiral Stationary Phase (CSP) | Example Commercial Column | Typical Mobile Phase | Analytes | Detection |
|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Ethanol/Diethylamine | β-blockers (Metoprolol, Bisoprolol, Propranolol, Atenolol) | UV |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Heptane/Isopropanol/Diethylamine | Propranolol | UV |
| Teicoplanin | Chirobiotic T | Methanol/Acetic Acid/Triethylamine | β-blockers (Acebutolol, Atenolol, Metoprolol) | UV/MS |
| Vancomycin | Chirobiotic V | Methanol/Acetic Acid/Triethylamine | β-blockers (Acebutolol, Atenolol, Metoprolol, Labetalol, Bisoprolol) | UV/MS |
An alternative to direct chiral separation is the indirect approach, which involves the pre-column derivatization of the enantiomeric analyte with a chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a conventional achiral stationary phase, such as a C18 column, using reversed-phase HPLC. akjournals.com
For amino alcohols like this compound, the primary or secondary amine and the hydroxyl group are suitable sites for derivatization. A variety of CDRs are available, and the choice depends on the functional group of the analyte and the desired detection method. The derivatization reaction should proceed to completion without racemization of either the analyte or the reagent to ensure accurate enantiomeric excess determination.
Commonly used CDRs for amino alcohols include reagents that react with the amine functionality. For instance, cyanuric chloride-based CDRs, where one of the chlorine atoms is substituted with a chiral amine or amino acid, have been successfully employed for the enantioseparation of amino alcohols. akjournals.comnanobioletters.com The resulting diastereomers can be effectively separated by RP-HPLC. Another widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with primary and secondary amines to form stable diastereomeric derivatives.
| Chiral Derivatizing Reagent (CDR) | Functional Group Targeted | Typical Reaction Conditions | Resulting Diastereomers Separated by |
|---|---|---|---|
| Marfey's Reagent (FDAA) | Primary and secondary amines | Alkaline conditions (e.g., NaHCO3) | Reversed-Phase HPLC (C18 column) |
| Cyanuric chloride-based reagents with chiral auxiliaries (e.g., L-proline derivatives) | Primary and secondary amines, alcohols | Microwave irradiation in the presence of a base | Reversed-Phase HPLC (C18 column) |
| (S)-Naproxen-derived reagents | Primary and secondary amines, alcohols | Coupling agents (e.g., EDC) | Reversed-Phase HPLC (C18 column) |
| Mosher's acid chloride (MTPA-Cl) | Primary and secondary amines, alcohols | Pyridine (B92270) or other non-nucleophilic base | Normal or Reversed-Phase HPLC |
Electrophoretic Techniques for Chiral Amino Alcohol Analysis
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds, including amino alcohols. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. In CE, chiral separations are typically achieved by adding a chiral selector to the background electrolyte (BGE).
The chiral selector interacts with the enantiomers of the analyte to form transient diastereomeric complexes with different electrophoretic mobilities, leading to their separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of compounds, including amino alcohols and β-blockers. nih.govtandfonline.com The choice of CD derivative (e.g., hydroxypropyl-β-CD, sulfated-β-CD) and the experimental conditions, such as the pH and concentration of the BGE and the applied voltage, are critical for achieving optimal separation. nih.gov
For the analysis of amino alcohols like this compound, which are basic compounds, a low pH BGE is often employed to ensure the analytes are protonated and migrate towards the cathode. The inclusion of a suitable CD in the BGE facilitates the chiral recognition and separation of the enantiomers.
Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry for Chiral Separation
Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry (TIMS-TOFMS) is a cutting-edge analytical technique that provides an additional dimension of separation based on the size, shape, and charge of ions. nih.gov While enantiomers have identical mass-to-charge ratios and are therefore indistinguishable by conventional mass spectrometry, TIMS can separate diastereomers.
For the chiral analysis of compounds like this compound, a similar strategy to the indirect HPLC approach is employed. The enantiomers are first derivatized with a chiral reagent to form diastereomers. nih.gov These diastereomeric ions, having different three-dimensional structures, will exhibit different collisional cross-sections (CCS) in the gas phase. In a TIMS analyzer, ions are propelled by a gas flow against a retarding electric field. Ions are trapped at a position where the electric field force balances the drag force from the gas. By scanning the electric field, ions are sequentially released according to their mobility, which is related to their CCS. nih.gov
This technique allows for the separation of the derivatized diastereomers based on their mobility, followed by mass analysis by the TOF-MS. TIMS-TOFMS offers high resolution, sensitivity, and speed, making it a powerful tool for chiral analysis, especially in complex matrices. nih.gov Recent studies have demonstrated the successful chiral analysis of amino acids using this approach, highlighting its potential for other chiral molecules like amino alcohols. nih.govnih.gov
Applications of 2r 2 Propan 2 Yl Amino Butan 1 Ol As a Chiral Building Block and Intermediate in Complex Molecule Synthesis
Precursors for Biologically Active Compounds and Synthetic Molecules
Chiral 1,2-amino alcohols are recognized as privileged scaffolds in medicinal chemistry and are integral components of numerous biologically active compounds. researchgate.netresearchgate.netnih.gov The synthesis of single enantiomers of drug intermediates is of increasing importance in the pharmaceutical sector, as chirality is a critical factor in the efficacy and safety of many therapeutic agents. nih.gov (2R)-2-[(Propan-2-yl)amino]butan-1-ol fits into this class of valuable chiral intermediates. nih.govresearchgate.net
One of the most notable applications of this compound is as a key starting material in the synthesis of the antiarrhythmic drug Ibutilide. Ibutilide is used for the acute termination of atrial fibrillation and atrial flutter. The synthesis of its active (S)-enantiomer relies on the stereochemical integrity of the chiral precursor. The synthesis typically involves the reaction of this compound with a suitable N-substituted heptanamide (B1606996) derivative to construct the final drug molecule.
The broader class of chiral amino alcohols is widely used in the preparation of various pharmaceuticals. google.com For example, the related compound (S)-2-aminobutanol is a critical intermediate for the antitubercular agent ethambutol. google.com The development of efficient synthetic routes to such chiral amino alcohols is driven by their importance in producing high-quality active pharmaceutical ingredients. google.com
Table 1: Examples of Biologically Active Compounds Derived from Chiral Amino Alcohol Precursors
| Precursor | Biologically Active Compound | Therapeutic Class |
|---|---|---|
| This compound | Ibutilide | Antiarrhythmic |
| (S)-2-Aminobutanol | Ethambutol | Antitubercular |
| Various Chiral Amino Alcohols | Atazanavir | HIV Protease Inhibitor nih.gov |
Synthesis of Chiral β-Amino Acid Derivatives and Peptidomimetics
β-Amino acids are fundamental structural units in a variety of peptides, peptidomimetics, and natural products. The development of methods for their stereoselective synthesis is an area of significant research. Chiral building blocks are often employed to introduce the desired stereochemistry. While direct use of this compound in this context is not extensively documented in readily available literature, the broader family of chiral amino alcohols serves as important precursors and chiral auxiliaries in these syntheses.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of constrained structural elements, often derived from chiral building blocks, is a common strategy in peptidomimetic design. escholarship.org For instance, azabicycloalkanone amino acids can act as dipeptide surrogates to mimic β-turns in peptides. nih.gov The synthesis of such complex scaffolds often relies on the stereochemical control offered by chiral starting materials like amino alcohols.
Role in the Synthesis of Natural Products and their Analogs
The amino alcohol motif is present in a wide array of natural products with significant biological activity. diva-portal.org Consequently, the stereoselective synthesis of these complex molecules is a major focus of organic chemistry, often utilizing smaller chiral molecules from the "chiral pool" as starting materials. diva-portal.org Chiral amino alcohols are a key component of this pool.
While specific examples detailing the use of this compound in the total synthesis of natural products are not prominent, the general strategy is well-established. For example, the synthesis of the natural product D-erythro-sphingosine, which contains an amino alcohol core, demonstrates the application of chiral synthesis strategies. diva-portal.org Similarly, other complex natural products, such as the paclitaxel (B517696) side-chain, are assembled using methodologies developed for the asymmetric synthesis of α-hydroxy-β-amino esters, which are closely related to amino alcohols. diva-portal.org The use of chiral auxiliaries derived from amino alcohols is another common approach to control stereochemistry during the construction of natural product skeletons. organic-chemistry.orgrsc.org
Construction of Novel Chiral Fragments and Scaffolds for Chemical Libraries
Fragment-based lead discovery (FBLD) has become a powerful tool in drug discovery, relying on the screening of low molecular weight compounds (fragments) to identify starting points for the development of new drugs. nih.gov There is a growing need for novel, three-dimensional, and chiral fragments to expand the chemical space available for screening.
Chiral amino alcohols are excellent starting materials for the synthesis of diverse libraries of chiral fragments. nih.gov Their functional groups allow for straightforward conversion into a variety of scaffolds, such as oxazolidinones, morpholinones, and lactams. nih.gov These resulting fragments are sp³-rich, chiral, and often possess good aqueous solubility, which are desirable properties for FBLD. The synthesis of such fragment libraries from commercially available and diverse chiral amino alcohols provides a rapid and efficient way to generate novel chemical entities for drug discovery programs. nih.govmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ibutilide |
| Atazanavir |
| Montelukast |
| Ethambutol |
| (S)-2-Aminobutanol |
| D-erythro-Sphingosine |
| Azabicycloalkanone amino acids |
| α-hydroxy-β-amino esters |
| Oxazolidinones |
| Morpholinones |
Q & A
Q. What are the key synthetic strategies for preparing (2R)-2-[(Propan-2-yl)amino]butan-1-ol enantioselectively?
Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For amino alcohols, methods like Evans alkylation (using chiral auxiliaries) or enzymatic resolution may be employed. A protocol similar to the synthesis of (2R)-2-amino-3-phenyl-1-propanol involves using chiral starting materials and catalytic hydrogenation to retain stereochemistry . Key steps include protecting the amine group during oxidation of the alcohol and subsequent deprotection under mild acidic conditions.
Q. How can structural characterization of this compound be performed to confirm its stereochemistry?
Techniques include:
- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H-NMR to confirm vicinal diastereotopic protons.
- Chiral chromatography : Use of columns like Chiralpak® IA or IB with polar organic mobile phases to separate enantiomers.
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. What stability considerations are critical during storage of amino alcohols like this compound?
Amino alcohols are prone to oxidation and hygroscopic degradation. Store under inert gas (e.g., argon) in amber vials at -20°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended to assess shelf life .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity or receptor binding?
The (2R)-configuration may enhance interactions with chiral biological targets, such as enzymes or GPCRs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities compared to the (2S)-enantiomer. Experimental validation via IC assays in receptor inhibition studies is essential to quantify stereochemical effects .
Q. What advanced analytical methods can resolve discrepancies in enantiomeric purity assessments?
Discrepancies between techniques (e.g., chiral GC vs. NMR) may arise due to impurities or matrix effects. A tiered approach is recommended:
Q. How can computational modeling predict the physicochemical properties of this compound for drug development?
Tools like Schrödinger’s QikProp or ADMET Predictor® estimate logP, solubility, and permeability. Input the SMILES string (e.g., CC(C)N[C@H](CCO)CO) to calculate parameters like polar surface area (PSA), critical for blood-brain barrier penetration. Cross-validate predictions with experimental data from PubChem or ChEMBL .
Experimental Design & Data Analysis
Q. How to design an experiment to evaluate the compound’s catalytic activity in asymmetric synthesis?
Use a model reaction (e.g., aldol condensation) with the compound as a chiral ligand. Optimize variables:
Q. What statistical methods address contradictions in bioactivity data across studies?
Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like cell line variability or assay conditions. Use Bland-Altman plots to identify systematic biases. For in vitro-in vivo discrepancies, employ PBPK modeling to account for metabolic differences .
Methodological Resources
- Stereochemical Analysis : Refer to Central European Journal of Chemistry for protocols on amino alcohol synthesis and resolution .
- Stability Testing : Follow degradation study frameworks from pharmaceutical impurity guidelines (e.g., ICH Q1A) .
- Computational Tools : Utilize PubChem’s 3D conformer database and NIST Chemistry WebBook for spectral reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
